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Cat. No.: B11992267

Ring strain is a type of instability that arises when the bonding angles in a cyclic molecule
deviate from their ideal values, leading to an increase in potential energy compared to a
hypothetical strain-free analogue.[1] This excess energy is a composite of several factors:

» Angle Strain (Baeyer Strain): This results from the compression or expansion of bond angles
from the optimal sp? tetrahedral angle of 109.5°. In cyclopropane, the internal C-C-C angles
are constrained to 60°, inducing significant angle strain.[2]

o Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms.
The planar geometry of the cyclopropane ring forces all C-H bonds on neighboring carbons
into an eclipsed conformation, further contributing to its inherent instability.[2]

e Transannular Strain (van der Waals Strain): In larger rings, this can occur due to steric
repulsion between substituents or hydrogen atoms across the ring. For a small, substituted
ring like 1,1,2-trimethylcyclopropane, this manifests as steric interactions between
adjacent methyl groups.

The total ring strain energy is a critical determinant of a molecule's thermodynamic stability and
its kinetic reactivity.[3] Molecules with high ring strain, such as cyclopropanes, often exhibit
unique chemical behaviors, participating in ring-opening reactions to relieve this stored energy.

[4]
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Structural Contributions to Strain in 1,1,2-
Trimethylcyclopropane

The substitution pattern of 1,1,2-trimethylcyclopropane introduces a complex interplay of
electronic and steric effects that modulate the inherent strain of the parent cyclopropane ring.

The Thorpe-Ingold (gem-Dimethyl) Effect

The presence of two methyl groups on the C1 carbon (a gem-dimethyl group) is a key
structural feature. The Thorpe-Ingold effect posits that gem-dialkyl substitution can alter the
bond angles and conformational preferences of a molecule.[5] In the context of cyclopropane,
this effect can influence the ring's stability. While often discussed in the context of accelerating
cyclization reactions, the gem-dimethyl group also impacts the strain of the pre-formed ring.
Computational studies have shown that gem-dimethyl substitution can lower the strain energy
of cyclopropanes by 6-10 kcal/mol relative to an unbranched acyclic reference molecule.[6]
This is attributed to the widening of the exocyclic C-C-C angle, which consequently allows for a
slight relaxation of the endocyclic angle strain.

Buttressing and Steric Interactions

The vicinal arrangement of a methyl group on C2 relative to the gem-dimethyl groups on C1
introduces steric repulsions. This "buttressing effect" occurs when bulky adjacent groups press
against each other, leading to localized strain. In 1,1,2-trimethylcyclopropane, the interaction
between the C2-methyl group and one of the C1-methyl groups likely increases the overall
strain energy compared to a 1,1-dimethylcyclopropane, counteracting some of the stabilizing
influence of the Thorpe-Ingold effect.

The logical relationship between these structural features and the resulting strain energy is
depicted in the following diagram:
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Figure 1: Factors influencing the ring strain of 1,1,2-trimethylcyclopropane.

Experimental Determination of Ring Strain Energy

The ring strain energy of a molecule cannot be measured directly. Instead, it is determined by
comparing the experimentally measured standard enthalpy of formation (AHf°) of the cyclic
compound with the theoretical enthalpy of formation of a strain-free acyclic reference molecule

with the same atomic composition.[1]

The workflow for this determination is as follows:
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1. Bomb Calorimetry

Measure Standard Enthalpy of Combustion
(AH_c°) of liquid 1,1,2-trimethylcyclopropane

2. Calculation of Enthalpy of Formation

Calculate Standard Enthalpy of Formation
(AH_f°) of liquid 1,1,2-trimethylcyclopropane

4. Strain-Free Reference Calculation

3. Phase Correction

Calculate theoretical AH_f° of a strain-free
C6H12 alkane (e.g., using Benson Group Increments)

Estimate Enthalpy of Vaporization (AH_vap)
and convert liquid AH_f° to gas AH_f°

5. Ring Strain Energy Calculation

RSE = AH_f°(strain-free) - AH_f°(gas)
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Figure 2: Workflow for the experimental determination of ring strain energy.

Protocol: Bomb Calorimetry
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The standard enthalpy of combustion is determined using an oxygen-bomb calorimeter.
Methodology:

o A precisely weighed sample of high-purity liquid 1,1,2-trimethylcyclopropane is sealed in a
glass ampoule.

e The ampoule is placed in a platinum crucible inside a steel decomposition vessel ("bomb").

o A small, known amount of water is added to the bomb to ensure saturation of the final
atmosphere.

e The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

e The bomb is placed in a calorimeter jacket containing a precisely measured quantity of
water. The system is allowed to reach thermal equilibrium.

e The sample is ignited by passing an electric current through a fuse wire.

e The temperature change of the water in the calorimeter is meticulously recorded until
thermal equilibrium is re-established.

e The energy equivalent of the calorimeter is determined by combusting a standard substance
with a known heat of combustion, such as benzoic acid.

» Corrections are made for the heat of ignition, formation of nitric acid from residual nitrogen,
and for bringing all reactants and products to standard conditions (298.15 K and 1 atm).

Calculation of Ring Strain Energy

The following is a step-by-step calculation of the ring strain energy of 1,1,2-
trimethylcyclopropane based on available experimental and theoretical data.

Step 1: Experimental Enthalpy of Combustion The standard enthalpy of combustion for liquid
1,1,2-trimethylcyclopropane (CsHi2) has been experimentally determined to be: AHc°(liquid)
=-951.21 + 0.18 kcal/mol[7]

The combustion reaction is: CeH12(l) + 9 O2(g) — 6 CO2(g) + 6 H20(I)
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Step 2: Calculation of Enthalpy of Formation (Liquid) Using the standard enthalpies of
formation for COz2(g) (-94.05 kcal/mol) and H20(l) (-68.32 kcal/mol), we can calculate the
enthalpy of formation of the liquid: AHc® = [6 * AHf°(CO2) + 6 * AHf°(H20)] - [AHf°(CeH12, 1) + 9
* AHf°(02)] -951.21 = [6 * (-94.05) + 6 * (-68.32)] - [AHf°(CeH12, I) + 0] -951.21 =[-564.3 -
409.92] - AHf°(CeH12, I) -951.21 = -974.22 - AHf°(CeH12, I) AHf°(CeH12, ) = -23.01 kcal/mol

Step 3: Estimation of Enthalpy of Vaporization and Gas-Phase Enthalpy of Formation The
enthalpy of vaporization (AHvap) for 1,1,2-trimethylcyclopropane is not experimentally
available. We can estimate it using group contribution methods or by comparing it to
structurally similar compounds. A reasonable estimate for a Ce branched alkane is
approximately 7.5 kcal/mol. AHf°(CeH12, g) = AHf°(CeH12, ) + AHvap AHf°(CeHi2, g) =-23.01 +
7.5 =-15.51 kcal/mol

Step 4: Calculation of the Enthalpy of a Strain-Free Reference We will use Benson's Group
Increment Theory to calculate the enthalpy of formation of a strain-free acyclic CeHi2 isomer,
2,3-dimethylbutane.[8] The groups in 2,3-dimethylbutane are:

e 4 primary carbons: 4 * C-(C)(H)3

e 2 tertiary carbons: 2 * C-(C)3(H)

Using standard Benson group values (in kcal/mol at 298.15 K):[8]

e C-(C)(H)s = -10.20

e C-(C)3(H) = -1.90 AHf°(2,3-dimethylbutane) = 4 * (-10.20) + 2 * (-1.90) = -40.8 - 3.8 =-44.6
kcal/mol

Step 5: Calculation of the Ring Strain Energy RSE = AHf°(strain-free reference) - AHf°(1,1,2-
trimethylcyclopropane, g) RSE =-44.6 - (-15.51) = -29.09 kcal/mol

The negative sign is a convention issue; strain energy is a positive quantity representing the
excess energy. RSE = 29.1 kcal/mol
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Parameter Value Source

AHce(liquid) -951.21 + 0.18 kcal/mol Experimental[7]

AHfe(liquid) -23.01 kcal/mol Derived

AHvap ~7.5 kcal/mol Estimated

AHf°(gas) ~-15.51 kcal/mol Derived

AHf°(strain-free ref.) -44.6 kcal/mol Benson Group Calculation[8]
Ring Strain Energy (RSE) ~29.1 kcal/mol (~121.7 kJ/mol)  Calculated

This value is slightly higher than the ~27.5 kcal/mol for the parent cyclopropane, which is
consistent with the introduction of destabilizing steric interactions from the three methyl groups.

Theoretical Determination of Ring Strain Energy

Modern computational chemistry provides powerful tools for accurately calculating
thermochemical data and strain energies, complementing experimental approaches.

High-Accuracy Composite Methods (e.g., G4 Theory)

Gaussian-4 (G4) theory and similar composite methods are multi-step computational protocols
designed to achieve high accuracy in calculating molecular energies and enthalpies of
formation.[9][10] These methods approximate a very high-level calculation by combining results
from lower-level calculations with larger basis sets and higher-level calculations with smaller
basis sets, along with empirical corrections.

G4 Calculation Workflow:

o Geometry Optimization: The molecular geometry is optimized using a reliable and
computationally efficient method, typically density functional theory (DFT) with a moderate
basis set (e.g., B3LYP/6-31G(2df,p)).

 Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to
obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
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» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.

o Extrapolation: The energies are extrapolated to the complete basis set (CBS) limit.

o Higher-Level Correction (HLC): An empirical correction is added to account for remaining
deficiencies in the basis sets and electron correlation treatment.

Homodesmotic Reactions

To specifically isolate the ring strain energy while canceling out other bonding and steric
effects, a homodesmotic reaction is constructed.[11] This is a hypothetical reaction where the
number of bonds of each type is conserved on both the reactant and product sides, and the
hybridization states of the atoms are also maintained. This approach minimizes errors arising
from the imperfect cancellation of non-strain-related energies.[12]

For 1,1,2-trimethylcyclopropane, a suitable homodesmotic reaction is:
1,1,2-trimethylcyclopropane + 3 CH3-CHs — CHs3-CH(CH3s)2 + (CH3)sC-CHs

The strain energy is the calculated enthalpy change (AHrxn) for this reaction. By using a high-
accuracy method like G4 to calculate the energies of all species in this reaction, a very reliable
value for the RSE can be obtained. Computational studies on a series of methyl-substituted
cyclopropanes using the G4 method have shown that the strain energy lies in the range of
117.0 to 146.1 kJ/mol (28.0 to 34.9 kcal/mol).[11] Our experimentally derived value of ~29.1
kcal/mol falls comfortably within this range.

Conclusion and Applications

The ring strain energy of 1,1,2-trimethylcyclopropane is a significant thermodynamic quantity,
determined to be approximately 29.1 kcal/mol (121.7 kJ/mol) through a combination of
experimental combustion data and theoretical reference calculations. This value reflects the
dominant angle and torsional strain of the cyclopropane ring, slightly modulated by the
electronic and steric effects of the three methyl substituents.

For professionals in drug development and medicinal chemistry, understanding these principles
is crucial. The cyclopropyl group is a common bioisostere for gem-dimethyl or vinyl groups, and
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its inherent strain can influence:

o Conformational Rigidity: The rigid three-membered ring can lock pendant substituents into
specific spatial orientations, which is critical for optimizing interactions with biological targets.

e Metabolic Stability: The strong C-H bonds on a cyclopropane ring can make it more resistant
to metabolic oxidation compared to an analogous isopropy! group.

e Reactivity: The stored strain energy can be harnessed in strain-release-driven reactions, a
concept increasingly used in bioconjugation and chemical biology.

This guide provides the foundational knowledge and detailed methodologies necessary for a
robust understanding and accurate quantification of the ring strain energy of 1,1,2-
trimethylcyclopropane, empowering researchers to better predict and manipulate the
chemical behavior of molecules containing this important structural motif.
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